N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide typically involves multiple steps. One common method includes the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach involves the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has indicated its potential as an anti-inflammatory and anti-diabetic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or glucose metabolism, leading to its anti-inflammatory and anti-diabetic effects .
Comparison with Similar Compounds
N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide can be compared with other benzothiazole derivatives such as:
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide: This compound has similar structural features but different functional groups, leading to varied biological activities.
5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: This derivative is known for its potential as a transforming growth factor-β type I receptor inhibitor.
Methyl N-(1,3-benzothiazol-6-yl)carbamate: Another similar compound used in various chemical and biological studies.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzothiazole moiety linked to a methanesulfonyl group and a benzamide structure. The unique combination of these functional groups contributes significantly to its biological properties. The molecular formula of this compound is C13H12N2O2S .
Component | Description |
---|---|
Benzothiazole Ring | Known for antimicrobial and anticancer properties . |
Methanesulfonyl Group | Enhances interaction with biological targets . |
Benzamide Structure | Contributes to the compound's overall reactivity . |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in bacterial folic acid synthesis, thus impeding bacterial growth . Additionally, it has been shown to induce apoptosis in cancer cells through various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound can bind to active sites of enzymes, disrupting their function.
- Apoptosis Induction: It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit their growth effectively. This activity is likely due to the benzothiazole component, which is known for its antimicrobial effects.
Anticancer Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The following effects were observed:
- Inhibition of Cell Proliferation: Significant reduction in cell viability at varying concentrations.
- Induction of Apoptosis: Flow cytometry analyses indicated an increase in apoptotic cells after treatment with the compound .
- Impact on Inflammatory Cytokines: The compound has been shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α in treated cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:
- Study on Antitumor Activity:
-
Antimicrobial Evaluation:
- Various derivatives were screened for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the benzothiazole ring could enhance antibacterial activity .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-22(19,20)12-4-2-3-10(7-12)15(18)17-11-5-6-13-14(8-11)21-9-16-13/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKPXHADUKALQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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